N-Ethyl-4-piperidyl N-(7-chloro-4-quinolyl)anthraniloyloxyacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Ethyl-4-piperidyl N-(7-chloro-4-quinolyl)anthraniloyloxyacetate is a complex organic compound that combines the structural features of piperidine, quinoline, and anthranilic acid derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Ethyl-4-piperidyl N-(7-chloro-4-quinolyl)anthraniloyloxyacetate typically involves multiple steps:
Formation of the Quinolyl Intermediate: The initial step involves the preparation of 7-chloro-4-quinoline by reacting 4,7-dichloroquinoline with suitable nucleophiles under nucleophilic aromatic substitution conditions.
Preparation of the Piperidyl Intermediate: The piperidine moiety is introduced by reacting N-ethylpiperidine with appropriate electrophiles.
Coupling Reaction: The final step involves the esterification of the anthranilic acid derivative with the previously prepared quinolyl and piperidyl intermediates under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-Ethyl-4-piperidyl N-(7-chloro-4-quinolyl)anthraniloyloxyacetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinoline N-oxides.
Substitution: Nucleophilic and electrophilic substitution reactions can modify the quinoline and piperidine moieties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions include various substituted quinoline and piperidine derivatives, which can exhibit different biological activities .
Scientific Research Applications
N-Ethyl-4-piperidyl N-(7-chloro-4-quinolyl)anthraniloyloxyacetate has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its potential antimicrobial and antimalarial properties.
Medicine: Investigated for its therapeutic potential in treating infectious diseases.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-Ethyl-4-piperidyl N-(7-chloro-4-quinolyl)anthraniloyloxyacetate involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
Chloroquine: A well-known antimalarial drug with a similar quinoline structure.
Hydroxychloroquine: Another antimalarial with additional hydroxyl groups, enhancing its solubility and efficacy.
Piperaquine: A bisquinoline compound used in combination therapies for malaria.
Uniqueness
N-Ethyl-4-piperidyl N-(7-chloro-4-quinolyl)anthraniloyloxyacetate is unique due to its combined structural features of piperidine, quinoline, and anthranilic acid, which may confer distinct biological activities and therapeutic potential .
Properties
CAS No. |
86518-48-1 |
---|---|
Molecular Formula |
C25H26ClN3O4 |
Molecular Weight |
467.9 g/mol |
IUPAC Name |
[2-(1-ethylpiperidin-4-yl)oxy-2-oxoethyl] 2-[(7-chloroquinolin-4-yl)amino]benzoate |
InChI |
InChI=1S/C25H26ClN3O4/c1-2-29-13-10-18(11-14-29)33-24(30)16-32-25(31)20-5-3-4-6-21(20)28-22-9-12-27-23-15-17(26)7-8-19(22)23/h3-9,12,15,18H,2,10-11,13-14,16H2,1H3,(H,27,28) |
InChI Key |
TUJJTBDZNYTIIN-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCC(CC1)OC(=O)COC(=O)C2=CC=CC=C2NC3=C4C=CC(=CC4=NC=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.